molecular formula C12H15ClN2O2 B5041072 N'-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE

N'-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE

Cat. No.: B5041072
M. Wt: 254.71 g/mol
InChI Key: DSZURESEYXVQAP-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a chlorophenyl group and an ethanediamide backbone, making it a versatile molecule for various biochemical and physiological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE typically involves the reaction of 2-chlorobenzylamine with isopropylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in the study of protein-protein interactions and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects on the cardiovascular and nervous systems.

    Industry: Utilized in the development of new drug delivery systems and biochemical assays

Mechanism of Action

The mechanism of action of N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE involves its binding to proteins, enzymes, and other molecules in the body. This binding alters the structure and function of these molecules, affecting enzyme activity, molecular transport, and gene expression. The compound is also believed to influence the cardiovascular system by modifying cell membrane permeability and ion channel activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]acetamide
  • N-[(2-Chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide

Uniqueness

N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE stands out due to its specific combination of a chlorophenyl group and an ethanediamide backbone, which imparts unique chemical and biological properties. This makes it a valuable tool in various research applications, particularly in the study of enzyme kinetics and protein interactions .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8(2)15-12(17)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZURESEYXVQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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